molecular formula C22H15NO2 B15157754 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene

9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene

Cat. No.: B15157754
M. Wt: 325.4 g/mol
InChI Key: DAVRONXTELQQCO-UHFFFAOYSA-N
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Description

9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene (C₂₂H₁₅NO₂, molecular weight: 325.367 g/mol) is a fluorene-based derivative featuring a conjugated system with a 2-nitrophenyl group attached via a propenylidene bridge in the E-configuration . The rigid planar structure of the fluorene core, combined with the electron-withdrawing nitro group, imparts unique electronic and optical properties, making it relevant for applications in organic electronics and photophysical studies. Its IUPAC name is 9-[(2E)-3-(2-nitrophenyl)-2-propen-1-ylidene]-9H-fluorene, with ChemSpider ID 4834647 and CAS RN 4551-00-2 .

Structural characterization techniques such as X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (e.g., NMR, FTIR) are critical for analyzing its configuration and stability.

Properties

IUPAC Name

9-[3-(2-nitrophenyl)prop-2-enylidene]fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO2/c24-23(25)22-15-6-1-8-16(22)9-7-14-21-19-12-4-2-10-17(19)18-11-3-5-13-20(18)21/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVRONXTELQQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=C2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene is a complex organic compound featuring a fluorene backbone and a nitrophenyl group, with the chemical formula C22H15NO2C_{22}H_{15}NO_2 and a molecular weight of 345.36 g/mol. The compound includes a prop-2-en-1-ylidene moiety connecting the nitrophenyl group to the fluorene core. This unique structure makes it suitable for various applications in organic chemistry and materials science.

Scientific Research Applications

Organic Electronics

  • This compound is used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells because of its electronic properties.

Biological Activities

  • Compounds with structures similar to this compound have demonstrated anticancer and antibacterial effects.
  • Interaction studies suggest that this compound may interact with specific proteins or enzymes within biological systems, influencing apoptosis and cell proliferation. Further research is needed to characterize these interactions and their implications for drug design.

Data Table: Structural Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
9H-FluorenePolycyclic aromatic hydrocarbonBase structure without substituents
2-NitrofluoreneFluorene with a nitro group at position 2Directly related but simpler structure
9-(3-Nitrophenyl)fluoreneFluorene with a nitrophenyl substituentSimilar substitution pattern
9-(Phenylethylene)fluoreneContains an ethylene bridgeDifferent connectivity
9H-FluorenoneA ketone derivative of fluoreneFunctional group changes reactivity

This table highlights the uniqueness of this compound, particularly due to its specific arrangement of functional groups that contribute to its distinct chemical behavior and potential applications.

Mechanism of Action

The mechanism of action of 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene with the closely related compound (2Z)-1-(2,4-dinitrophenyl)-2-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydrazine (DNEAA) and its metal complexes :

Property This compound DNEAA (C₁₅H₁₀N₄O₆) DNEAA-V(II) Complex DNEAA-Ni(II) Complex
Molecular Formula C₂₂H₁₅NO₂ C₁₅H₁₀N₄O₆ C₁₅H₈N₄O₆V C₁₅H₈N₄O₆Ni
Molecular Weight (g/mol) 325.37 ~366.28 (estimated) ~403.17 ~405.93
Key Functional Groups Fluorene, nitro, propenylidene Hydrazine, 2,4-dinitrophenyl, propenylidene Metal-coordinated hydrazine Metal-coordinated hydrazine
Coordination Geometry N/A N/A Hexagonal Hexagonal
Biological Activity Not reported SARS-CoV-2 protease inhibition Enhanced antiviral activity Enhanced antiviral activity

Research Findings and Implications

  • Structural Insights : The fluorene derivative’s planar structure contrasts with DNEAA’s flexible hydrazine backbone, impacting their respective stacking behaviors and solubility .
  • Methodology : Programs like SHELXL and ORTEP-III are critical for resolving crystallographic details, though these tools are underutilized in studies of the fluorene compound.

Biological Activity

9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene is a novel organic compound characterized by a fluorene backbone linked to a nitrophenyl group through a prop-2-en-1-ylidene moiety. Its unique structure suggests potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.

  • Chemical Formula : C22H15NO2
  • Molecular Weight : 345.36 g/mol
  • IUPAC Name : (E)-9-(3-(2-nitrophenyl)allylidene)-9H-fluorene

Research indicates that this compound may influence several cellular pathways:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
  • Cell Proliferation Inhibition : Studies suggest that the compound may inhibit cell proliferation by interfering with DNA replication processes, potentially through interactions with topoisomerase enzymes .
  • Antibacterial Activity : The nitrophenyl group is known for its antibacterial properties, which may contribute to the overall bioactivity of this compound.

Interaction Studies

Interactions with specific proteins or enzymes within biological systems have been noted. These interactions could elucidate the compound's mechanism of action in therapeutic contexts, particularly regarding its anticancer and antibacterial effects.

Anticancer Activity

A study investigating the antiproliferative effects of similar compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives exhibited IC50 values indicating potent activity against HeLa and A549 cells, suggesting that this compound could possess comparable efficacy .

Antibacterial Effects

Research has shown that compounds with structural similarities exhibit antibacterial properties against a range of pathogens. The presence of the nitrophenyl group enhances these effects, making it a candidate for further exploration in antibiotic development.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
9H-Fluorene Polycyclic aromatic hydrocarbonBase structure without substituents
2-Nitrofluorene Fluorene with a nitro group at position 2Directly related but simpler structure
9-(3-Nitrophenyl)fluorene Fluorene with a nitrophenyl substituentSimilar substitution pattern
9H-Fluorenone Ketone derivative of fluoreneFunctional group changes reactivity

This table illustrates the uniqueness of this compound due to its specific arrangement of functional groups, contributing to its distinct chemical behavior and potential applications.

Q & A

Q. What are the recommended synthetic routes for preparing 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling or Wittig-type reactions . For Suzuki coupling, use a palladium catalyst (e.g., PdCl₂(PPh₃)₂) with 9-fluorenyl boronic acid derivatives and 2-nitrophenyl-substituted alkenyl halides. Optimize solvent systems (e.g., toluene/water mixtures) and base (e.g., K₂CO₃) to enhance yield. For Wittig reactions, employ fluorene-derived ylides and nitro-substituted aldehydes under inert atmospheres. Monitor reaction progress via TLC and purify using column chromatography with silica gel and ethyl acetate/petroleum ether gradients .

Q. How can structural characterization of this compound be performed to confirm its geometry and purity?

Answer:

  • X-ray crystallography : Use SHELX software for structure refinement from single-crystal diffraction data. Key parameters include bond angles and torsion angles to confirm the conjugated enamine system and nitro group orientation .
  • GC-MS : Analyze purity and molecular weight using electron ionization (EI) at 70 eV, comparing the exact mass (calc. 323.06 g/mol) to experimental results .
  • NMR : Assign peaks for fluorene protons (δ 7.2–7.8 ppm) and nitro-substituted alkene protons (δ 6.5–7.0 ppm) in CDCl₃ .

Q. What analytical techniques are suitable for assessing the compound’s purity and stability under varying conditions?

Answer:

  • HPLC : Use C18 columns with UV detection at 254 nm to monitor degradation products.
  • Thermogravimetric analysis (TGA) : Determine thermal stability by heating at 10°C/min under N₂.
  • FTIR : Track nitro group vibrations (~1520 cm⁻¹ for NO₂ asymmetric stretching) to detect decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Answer: Perform density functional theory (DFT) calculations using GAMESS to:

  • Calculate HOMO/LUMO energies to predict redox behavior (e.g., electron-withdrawing nitro group lowers LUMO).
  • Simulate UV-Vis spectra (TD-DFT) and compare with experimental λmax values.
  • Analyze charge distribution to identify nucleophilic/electrophilic sites for functionalization .

Q. What strategies resolve contradictions between experimental data (e.g., XRD vs. NMR) and computational predictions?

Answer:

  • Multi-method validation : Cross-reference XRD bond lengths with DFT-optimized geometries. Adjust basis sets (e.g., 6-31G*) to improve agreement.
  • Dynamic effects : Use molecular dynamics (MD) simulations to account for solvent or temperature effects in NMR chemical shifts .

Q. How does the nitro group’s position influence the compound’s electrochemical behavior in optoelectronic applications?

Answer:

  • Cyclic voltammetry (CV) : Measure reduction potentials in acetonitrile (0.1 M TBAPF₆). The nitro group at the 2-position stabilizes the LUMO, enhancing electron affinity.
  • Compare with analogs (e.g., 4-nitrophenyl derivatives) to isolate steric vs. electronic effects .

Q. What crystallographic challenges arise when analyzing derivatives of this compound, and how are they addressed?

Answer:

  • Disorder in nitro groups : Use SHELXL’s PART instruction to model partial occupancy.
  • Twinned crystals : Apply HKLF 5 format in SHELX for data integration. Refine using RIGU restraints for planar groups .

Q. How can substituent effects (e.g., fluorine vs. methyl groups) be systematically studied to tune photophysical properties?

Answer:

  • Comparative synthesis : Prepare analogs with halogen/methyl substitutions via the same coupling protocol.
  • Time-resolved fluorescence : Measure excited-state lifetimes to quantify substituent impacts on π-conjugation and Stokes shift .

Q. What mechanistic insights guide the optimization of catalytic reactions involving this compound?

Answer:

  • Kinetic studies : Use in situ IR to monitor nitro group reduction intermediates.
  • Isotopic labeling : Introduce ¹⁵N in the nitro group to track reaction pathways via MS/MS fragmentation .

Methodological Resources

  • Structural refinement : SHELX .
  • Computational modeling : GAMESS .
  • Analytical standards : Isotope-labeled internal standards (e.g., ¹³C/¹⁵N) for quantitative analysis .

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